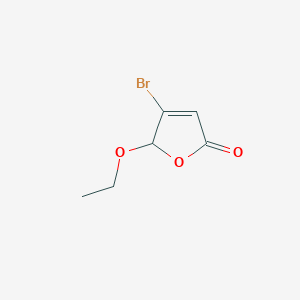

4-Bromo-5-Ethoxy-2(5H)-Furanone

説明

Overview of Furanone Derivatives in Organic and Medicinal Chemistry

Furanones are a class of heterocyclic organic compounds that have garnered significant interest in the fields of organic and medicinal chemistry. unipi.itbenthamscience.com This interest stems from the presence of the furanone scaffold in a wide array of biologically active natural products and synthetic compounds. unipi.itbenthamscience.com

Furanones are five-membered heterocyclic compounds containing a ketone group. They are generally classified into two main types based on the position of the carbonyl group: 2(5H)-furanones and 3(2H)-furanones. foreverest.net In the 2(5H)-furanone structure, the carbonyl group is at the second position, and the double bond is typically between carbons 3 and 4. In 3(2H)-furanones, the carbonyl group is at the third position. foreverest.net These structures are also a type of lactone, which are cyclic esters. sci-hub.se Specifically, 2(5H)-furanone is also known as γ-crotonolactone. wikipedia.orgwikipedia.org

Table 1: Structural Classification of Furanones

| Furanone Type | Carbonyl Position | Substitutable Positions |

| 2(5H)-Furanone | 2 | 3, 4, 5 |

| 3(2H)-Furanone | 3 | 2, 4, 5 |

Data sourced from Foreverest Resources Ltd. foreverest.net

The 2(5H)-furanone ring is a key structural motif found in numerous natural products exhibiting a wide range of biological activities. medchemexpress.comnih.gov These activities include antimicrobial, anti-inflammatory, antitumor, and antifungal properties. nih.gov For instance, certain halogenated furanones isolated from the red algae Delisea pulchra have been shown to inhibit biofilm formation in various bacteria. nih.govucc.ie The versatility of the 2(5H)-furanone scaffold makes it an attractive target for synthetic chemists aiming to develop new therapeutic agents. benthamscience.comnih.gov Research has been active in synthesizing derivatives of 2(5H)-furanones to explore their potential as anticancer and antibacterial agents. unipi.itnih.gov

The study of furanones has a rich history, with early research focusing on their isolation from natural sources and their role as flavor and aroma compounds. foreverest.netnih.gov For example, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol) is a key aroma compound in strawberries and pineapples. foreverest.net Over the past few decades, research has expanded significantly to include the synthesis and biological evaluation of a vast number of furanone derivatives. unipi.it This has been driven by the discovery of potent biological activities, such as the mutagenic properties of certain chlorinated furanones found as disinfection byproducts in drinking water, and the quorum-sensing inhibitory effects of halogenated furanones. unipi.itucc.ietaylorandfrancis.com

Specific Focus on Halogenated Furanones and Their Derivatives

Halogenated furanones represent a particularly important subclass of furanone derivatives due to their enhanced biological activities. unipi.itresearchgate.net The introduction of halogen atoms, such as bromine or chlorine, into the furanone ring can significantly influence the molecule's reactivity and biological properties. nih.govnih.gov

The substitution of bromine onto the furanone ring has been a key area of investigation. unipi.it Brominated furanones have been found to be potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. unipi.itpsu.edu The presence of bromine can increase the lipophilicity of the molecule, potentially enhancing its ability to cross bacterial cell membranes. While both chlorine and bromine substitutions can lead to high mutagenicity in some furanones, the type of halogen at certain positions does not always have a significant impact on this activity. nih.gov However, in some cases, replacing chlorine with bromine has been shown to enhance mutagenic effects. nih.gov The synthesis of various brominated 2(5H)-furanones is an active area of research, with these compounds serving as versatile intermediates for creating more complex molecules. unipi.it

Research Trajectories and Future Outlook for 4-Bromo-5-Ethoxy-2(5H)-Furanone

The scientific inquiry into this compound and its analogs is charting a course toward significant therapeutic and industrial applications. The unique structural characteristics of this compound, featuring a reactive furanone core modified with both a bromine atom and an ethoxy group, position it as a promising candidate for development in several key areas of research. Current and future research trajectories are primarily focused on leveraging its bioactive potential, particularly in the realms of antimicrobial and anticancer investigations.

A significant area of exploration for furanone derivatives is the inhibition of quorum sensing (QS), the cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. researchgate.netnih.gov Halogenated furanones, originally discovered in the marine alga Delisea pulchra, have demonstrated a remarkable ability to interfere with QS systems, thereby reducing bacterial pathogenicity without exerting bactericidal pressure that can lead to resistance. researchgate.netnih.govucc.ie Research indicates that the brominated furanone structure can covalently modify and inactivate key enzymes in bacterial communication pathways, such as LuxS. ucc.ie The presence of a bromine atom on the furanone ring is often considered critical for potent QS inhibitory activity. ucc.ie While much of the foundational research has focused on other brominated furanones, the structural similarities suggest a strong potential for this compound to act as a QS inhibitor. The ethoxy group at the 5-position may modulate the compound's solubility and interaction with biological targets, potentially offering a more favorable pharmacological profile compared to dihalogenated analogs. Future research will likely involve the screening of this compound against a panel of pathogenic bacteria to determine its efficacy in disrupting biofilm formation and attenuating virulence.

Another prominent research trajectory for furanone derivatives is in the field of oncology. Several studies have highlighted the cytotoxic potential of substituted furanones against various cancer cell lines. For instance, a series of 3,4-diaryl-2(5H)-furanone derivatives displayed potent cytotoxic activities with ED50 values below 20 nM in multiple cell lines. nih.gov Similarly, certain 4-biphenylamino-5-halo-2(5H)-furanones have shown significant inhibitory activity against human breast cancer cells (MCF-7), inducing cell cycle arrest. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the down-regulation of oncogenes like c-myc. nih.gov Given these precedents, this compound is a compound of interest for anticancer drug discovery. Future investigations will likely focus on evaluating its cytotoxicity against a diverse range of cancer cell lines and elucidating its mechanism of action at the molecular level. Structure-activity relationship (SAR) studies will also be crucial to optimize the furanone scaffold for enhanced potency and selectivity.

The versatility of the 2(5H)-furanone core also positions it as a valuable intermediate in synthetic organic chemistry for the creation of more complex molecules. The bromine atom at the C4 position and the ethoxy group at the C5 position offer reactive sites for further chemical modifications, allowing for the generation of a diverse library of derivatives. nih.govmdpi.com This opens up avenues for the development of novel compounds with a wide spectrum of biological activities, including but not limited to anti-inflammatory, antiviral, and antifungal agents. nih.gov The future outlook for this compound in this context is as a foundational building block for the synthesis of new chemical entities with tailored therapeutic properties.

Interactive Data Table: Research Directions for Furanone Derivatives

| Research Area | Key Findings for Related Furanones | Potential for this compound |

|---|---|---|

| Quorum Sensing Inhibition | Brominated furanones inhibit biofilm formation in various pathogens like Pseudomonas aeruginosa and Salmonella enterica. researchgate.netnih.gov | The bromo-furanone core suggests potential activity. The ethoxy group may influence solubility and target interaction. |

| Anticancer Activity | Derivatives show potent cytotoxicity against cancer cell lines, with some compounds having IC50 values in the nanomolar range. nih.govnih.gov | A promising candidate for screening against various cancer cell lines to determine its therapeutic potential. |

| Synthetic Intermediate | The furanone ring is a versatile scaffold for synthesizing other heterocyclic compounds with biological activity. nih.gov | The bromo and ethoxy groups provide handles for further chemical modifications to create novel bioactive molecules. |

Detailed Research Findings on Related Furanone Derivatives

| Compound Class | Specific Finding | Reference |

|---|---|---|

| 3,4-diaryl-2(5H)-furanones | Potent cytotoxic activities with ED50 values of less than 20 nM in most of the cell lines tested. | nih.gov |

| 4-biphenylamino-5-halo-2(5H)-furanones | Compound 3j exhibited an IC50 value of 11.8 μM against MCF-7 human breast cancer cells. | nih.govresearchgate.net |

| Brominated Furanones | Inhibit biofilm formation by Salmonella enterica Serovar Typhimurium. | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-ethoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPULYXZQTHMKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(=CC(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497569 | |

| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32978-38-4 | |

| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-ethoxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Bromo 5 Ethoxy 2 5h Furanone and Analogues

Strategic Approaches to 2(5H)-Furanone Ring Construction

The formation of the 2(5H)-furanone ring is a critical step in the synthesis of these compounds. Various methods have been developed to achieve this, often starting from readily available precursors.

The 2(5H)-furanone scaffold, also known as γ-crotonolactone, is the fundamental structural framework. One common method for its synthesis involves the oxidation of furfural (B47365). wikipedia.org This process can be achieved using various oxidizing agents. For instance, the oxidation of furfural with performic acid yields a mixture of furanones. orgsyn.org Another approach utilizes a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst for the oxidation of furan (B31954) with dilute hydrogen peroxide, producing 5-hydroxy-2(5H)-furanone in excellent yields. researchgate.netrsc.org Furthermore, a simple and scalable method has been developed using oxone as the oxidant and water as the solvent for the oxidation of furan to 5-hydroxy-2(5H)-furanone. researchgate.net An electrocatalytic method for the oxidation of furfural to 5-hydroxy-2(5H)-furanone has also been reported. researchgate.netrsc.org

The 2(5H)-furanone ring can also be constructed through cyclization reactions. For example, a hydrogen bonding-guided ring-closing metathesis (RCM) strategy has been developed to produce 3-substituted and 3,4-disubstituted 2(5H)-furanones. researchgate.netoregonstate.edu Additionally, a Ti-mediated direct aldol (B89426) addition followed by cyclo-condensation provides a straightforward route to 2(5H)-furanones. mdpi.com

The introduction of halogen and alkoxy groups onto the furanone ring is crucial for tailoring the compound's reactivity and properties. Halogenation, particularly bromination, is a key step. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine followed by dehydrobromination. unipi.it The bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) can yield a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone. unipi.it

The introduction of an alkoxy group, known as alkoxylation, is another important modification. wikipedia.org 5-Alkoxy-2(5H)-furanones can be synthesized from furfural through a photochemical reaction. rsc.org A common method involves the reaction of a furan derivative with bromine in an alcohol at low temperatures in the presence of a base like potassium acetate (B1210297) to neutralize the hydrogen bromide formed. scispace.com Specifically, 5-alkoxy-3,4-dihalo-2(5H)-furanones can be prepared from mucohalic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones) and the corresponding alcohol in the presence of an acid catalyst. nih.gov

Detailed Synthesis Routes for 4-Bromo-5-Ethoxy-2(5H)-Furanone

The specific synthesis of this compound involves a sequence of reactions starting from precursor compounds.

A typical synthesis of this compound starts with a suitable furanone precursor. One common precursor is 5-ethoxy-2(5H)-furanone. This precursor can be prepared from furfural. wikipedia.orgrsc.org Another important class of precursors are mucohalic acids, such as mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). nih.govresearchgate.net These can be converted to 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.govnih.gov

The synthesis of this compound from 5-ethoxy-2(5H)-furanone typically involves electrophilic bromination. The reaction is carried out by dissolving 5-ethoxy-2(5H)-furanone in a solvent like carbon tetrachloride (CCl₄) and cooling it to 0°C. A solution of bromine in CCl₄ is then added dropwise. The mixture is stirred at 0°C and then at room temperature to complete the reaction.

Alternatively, Michael addition-elimination reactions on 3,4-dibromo-5-methoxy-2(5H)-furanone analogs with ethoxide ions under basic conditions can be used to introduce the ethoxy group at the 5-position.

| Reaction Step | Reagents and Conditions | Reference |

| Bromination of 5-Ethoxy-2(5H)-Furanone | Bromine (Br₂), Carbon Tetrachloride (CCl₄), 0°C to room temperature | |

| Ethoxylation of 3,4-dibromo-5-methoxy-2(5H)-furanone analogs | Ethoxide ions, Basic conditions (e.g., KF in DMF) |

Optimizing the yield and selectivity of the synthesis is crucial for practical applications. In the bromination of 5-ethoxy-2(5H)-furanone, controlling the temperature and the rate of bromine addition is important to minimize side reactions. For the synthesis of related chiral 2(5H)-furanone derivatives, the use of a base like triethylamine (B128534) in thiolation reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones leads to high regioselectivity, affording 4-thiosubstituted products in good yields. nih.gov The oxidation of these thioethers to sulfones can be efficiently achieved using an excess of hydrogen peroxide in acetic acid. nih.gov

Synthesis of Brominated Furanone Analogues for Comparative Studies

The synthesis of various brominated furanone analogues is crucial for comparative studies to understand structure-activity relationships, particularly for applications in inhibiting bacterial communication and virulence. These synthetic efforts provide a platform to evaluate the impact of different substitution patterns on the furanone core.

Synthesis of 4-Bromo-5-(bromomethylene)-2(5H)-furanone and its Analogues

A key analogue, (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, has been a focus of synthetic efforts due to its biological activities. psu.eduunipi.itnih.govpsu.eduscispace.comsigmaaldrich.compsu.edu One established method for its synthesis involves the bromination of 3,5-dibromolevulinic acid, which is prepared from levulinic acid. unipi.it The subsequent reaction of the dibrominated acid with concentrated sulfuric acid yields (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone. unipi.it

Analogues of this compound, such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, originally isolated from the red marine alga Delisea pulchra, have also been synthesized. psu.edupsu.edu Synthetic routes often aim to replicate the natural product's structure to study its properties. psu.edupsu.edu For instance, one approach involves a four-step method with modifications such as conducting the final lactone formation in a water bath. psu.edu

Another related analogue, 4-bromo-5-(bromomethylene)-3-(1'-hydroxybutyl)-2(5H)-furanone, has been prepared as a synthetic enantiomeric mixture. oup.com The synthesis of these analogues allows for the investigation of how different substituents at the C3 position influence the compound's biological and chemical characteristics.

Table 1: Synthetic Methods for 4-Bromo-5-(bromomethylene)-2(5H)-furanone and Analogues

| Compound | Starting Material | Key Reagents/Conditions | Reference |

| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Levulinic acid | Bromine, Concentrated sulfuric acid | unipi.it |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Not specified | Four-step method, water bath for lactonization | psu.edu |

| 4-bromo-5-(bromomethylene)-3-(1'-hydroxybutyl)-2(5H)-furanone | Not specified | Synthetic enantiomeric mixture preparation | oup.com |

Synthesis of Other Bromo- and Ethoxy-Substituted Furanones

The synthesis of other bromo- and ethoxy-substituted furanones provides a broader library of compounds for structure-activity relationship studies. For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide yields a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone as the main product. unipi.it

The introduction of an ethoxy group at the C5 position is a key transformation. One method involves the reaction of 3,4-dibromo-5-methoxy-2(5H)-furanone analogs with ethoxide ions under basic conditions to substitute the bromine at the C5 position. Another direct approach to synthesize this compound involves the electrophilic bromination of 5-ethoxy-5H-furan-2-one. This reaction is typically carried out by adding bromine to a solution of the furanone in carbon tetrachloride at low temperatures.

Furthermore, the synthesis of sulfur-containing 2(5H)-furanone derivatives has been explored. Optically active 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones react with aromatic thiols under basic conditions to yield novel thioethers, which can be further oxidized to sulfones. researchgate.net These syntheses demonstrate the versatility of the furanone core for introducing a wide range of substituents.

Advanced Synthetic Transformations Involving the Furanone Core

The furanone core serves as a versatile scaffold for a variety of advanced synthetic transformations, enabling the creation of a diverse array of derivatives with tailored properties.

Nucleophilic Substitution Reactions at C4 and C5 Positions

The bromine atoms at the C4 and C5 positions of the furanone ring are susceptible to nucleophilic substitution, providing a straightforward method for introducing diverse functional groups. nih.gov For example, the bromine atom at C4 in 3,4,5-trichloro-2(5H)-furanone can be substituted by an azido (B1232118) group using sodium azide (B81097) in methanol. nih.gov If an excess of sodium azide is used, the chlorine at the C5 position can also be replaced. nih.gov

Similarly, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with sodium azide to yield the corresponding 4-azido derivatives. nih.gov These reactions highlight the reactivity of the halogen substituents and their utility in synthesizing a range of nitrogen-containing furanone derivatives. The reaction of furanones with amines can also lead to the formation of 5-amino substituted furanones or ring-opened products, depending on the reaction conditions and the nature of the amine. google.com

Halogen-Directed Functionalization

The presence of halogen atoms on the furanone ring can direct further functionalization. While specific examples directly pertaining to this compound are not detailed in the provided context, the general principles of halogen-directed functionalization in heterocyclic systems are well-established. For instance, halogen atoms can facilitate cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, vinyl, or alkyl groups.

In a related context, the halogenated furanone, 4-bromo-5-(bromomethylene)-3-(1'-hydroxybutyl)-2(5H)-furanone, has been utilized in studies to understand its interaction with bacterial signaling systems. oup.com This implies that the specific halogenation pattern is crucial for its biological activity, and any further functionalization would be guided by the desire to enhance or modify this activity. The development of halogenases for C-H functionalization also presents a potential avenue for the selective introduction of halogens onto the furanone core or its side chains, although this has been primarily explored for other classes of compounds. nih.gov

Regiospecific Synthesis of Furanone Derivatives

Regiospecific synthesis is critical for controlling the substitution pattern on the furanone ring, which in turn dictates the compound's properties. One approach to achieve regiospecificity is through the cyclization of appropriately substituted precursors. For instance, the synthesis of 2,2,5-trisubstituted 4,5-dihydro-3(2H)-furanones can be achieved through the selective monoacetylation of 1,1,4-trisubstituted 2-butyne-1,4-diols, followed by a silver(I)-catalyzed rearrangement and cyclization. capes.gov.br

Another example of regiospecific synthesis involves the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with arenes and heteroarenes in the presence of a Lewis or Brønsted acid. This reaction leads to the formation of a new bond between the C5 carbon of the furanone and the aromatic compound, resulting in arylation at a specific position. nih.gov Such methods are invaluable for creating furanone derivatives with precisely controlled substitution patterns for various applications.

Electrochemical and Photochemical Approaches in Furanone Synthesis

Electrochemical and photochemical methods represent innovative strategies in the synthesis of furanone derivatives, offering pathways that are often cleaner and more efficient than traditional methods.

Electrochemical Approaches:

Electrosynthesis provides a reagent-free method for the generation of reactive species under controlled conditions. The synthesis of halogenated furanones can be approached through the electrochemical generation of halogenating agents. For instance, the anodic oxidation of bromide ions (Br⁻) generates bromine (Br₂) in situ. This electrochemically generated bromine can then participate in the bromination of a suitable furanone precursor.

A plausible electrochemical route to this compound could involve the simultaneous or sequential bromination and alkoxylation of a furanone starting material. The Clauson-Kaas electro-alkoxylation of furans in the presence of a bromide source and an alcohol like ethanol (B145695) demonstrates the feasibility of such transformations. mdpi.com In a typical setup, an undivided cell with a constant current would be used, with a stable bromide salt such as sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (Bu₄NBr) serving as the bromine source. mdpi.com The key is the controlled generation of the bromine radical or molecular bromine at the anode, which then reacts with the furanone substrate. mdpi.com The subsequent or concurrent addition of the ethoxy group can be achieved by using ethanol as the solvent or a co-solvent. This method avoids the use of hazardous and toxic elemental bromine. mdpi.com

The general mechanism involves the anodic oxidation of the bromide anion to a bromine radical, which can then form molecular bromine. This species is then attacked by the electron-rich double bond of the furanone ring to form a bromonium intermediate, which is subsequently opened by the ethoxide nucleophile. The regioselectivity of this process is a critical aspect, and reaction conditions would need to be optimized to favor the formation of the desired 4-bromo-5-ethoxy isomer.

Photochemical Approaches:

Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. The photochemical synthesis of furanones can involve various strategies, including photoisomerization, photocycloaddition, and photooxidation reactions.

While a direct photochemical synthesis of this compound is not extensively documented, the principles of furanone photochemistry suggest potential routes. For example, photochemical addition reactions to the furanone ring are well-known. A possible strategy could involve the photo-induced addition of a bromine source and an ethoxy source to a suitable furanone precursor.

A more general photochemical approach involves the photooxygenation of substituted furans to yield functionalized 3(2H)-furanones. researchgate.net Although this leads to a different regioisomer, it highlights the utility of photochemistry in modifying the furanone core. The development of a specific photochemical method for this compound would likely involve a detailed study of the photoreactivity of appropriately substituted furanone precursors in the presence of bromine and ethanol sources under irradiation.

Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous identification and purity assessment of this compound rely on a combination of modern analytical techniques.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are fundamental for determining the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) / ppm | Assignment |

| ~6.20 | H-3 |

| ~5.50 | H-5 |

| 3.5-3.7 (quartet) | -OCH₂CH₃ |

| 1.2-1.4 (triplet) | -OCH₂CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a typical representation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include:

~1750 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the α,β-unsaturated lactone.

~1640 cm⁻¹: A medium absorption for the C=C stretching vibration within the furanone ring.

~1200 cm⁻¹: A strong absorption for the C-O-C stretching of the ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₇BrO₃), the expected molecular ion peaks would correspond to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), appearing at m/z 206 and 208 with approximately equal intensity.

X-ray Crystallography for Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For furanone derivatives, this technique provides unequivocal proof of the stereochemistry and the substitution pattern on the furanone ring.

Chromatographic Methods (TLC, HPLC)

Chromatographic techniques are essential for monitoring reaction progress, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for the qualitative analysis of reaction mixtures and for determining the appropriate solvent system for column chromatography. pharmdecks.comtricliniclabs.com For a compound like this compound, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The separated spots can be visualized under UV light or by staining.

Iii. Mechanistic Investigations of 4 Bromo 5 Ethoxy 2 5h Furanone Reactions

Reaction Mechanisms Involving the Furanone Ring System

The 2(5H)-furanone ring system is an electrophilic scaffold. The conjugation of the double bond with the carbonyl group creates electron-deficient centers that are prone to attack by nucleophiles. The specific nature of the substituents at the C3, C4, and C5 positions dictates the precise course of these reactions.

The electron-withdrawing nature of the carbonyl group and the bromine atom makes the furanone ring in 4-Bromo-5-Ethoxy-2(5H)-Furanone susceptible to nucleophilic attack. The bromine atom at the C4 position is a particularly good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups through mechanisms like palladium-catalyzed cross-coupling reactions.

Studies on analogous 3,4-dihalo-2(5H)-furanones demonstrate the breadth of possible nucleophilic substitutions. nih.gov These compounds readily react with various nucleophiles, including:

O-Nucleophiles : Phenols and their derivatives can displace substituents on the furanone ring. For example, 5-methyl carbonates of mucochloric and mucobromic acid react with substituted phenols to yield 5-phenoxy derivatives in high yields. nih.gov

N-Nucleophiles : The furanone ring reacts with a variety of nitrogen-based nucleophiles. Methoxy or phenoxy ethers of 3,4-dihalo-2(5H)-furanone react with arylsulfonyl hydrazines, resulting in the substitution of the bromine atom at the C4 position. nih.gov Similarly, reactions with sodium azide (B81097) can lead to substitution at both the C4 and C5 positions, depending on the reaction conditions. nih.gov Under acidic conditions, the furanone ring can exist in an acyclic form that reacts with primary amino groups, ultimately leading to lactam formation. nih.gov

While the ring is generally electron-deficient, electrophilic substitution can occur under specific conditions, often involving the activation of the ring or the use of potent electrophiles.

The conjugated system of the furanone ring makes it an excellent Michael acceptor. Nucleophiles can add to the C5 position, followed by subsequent rearrangement or elimination. A key synthetic application involving this reactivity is the tandem Michael addition/elimination reaction. researchgate.net

Research on chiral 3-bromo-2(5H)-furanones has shown that this reaction can be used to synthesize highly optically active 4-substituted-2(5H)-furanones. researchgate.net In these reactions, a nucleophile attacks the C5 position, leading to the elimination of the C3-bromo substituent and the formation of a new bond at the C4 position. This provides an efficient route to C4-functionalized furanones with high stereocontrol. researchgate.net Similarly, Michael addition-elimination has been observed in reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones. researchgate.net

Table 1: Michael Addition/Elimination Reactions of Chiral 3-Bromo-2(5H)-furanone This table is based on data for a related chiral furanone but illustrates the principles applicable to Michael-type additions on this ring system.

| Nucleophile | Product | Yield | Diastereomeric Excess (de) |

| Pyrimidine (B1678525) Base | 4-(Pyrimidin-1-yl)-2(5H)-furanone derivative | Good | ≥98% |

| Purine Base | 4-(Purin-9-yl)-2(5H)-furanone derivative | Good | ≥98% |

| Data derived from studies on a related chiral 3-bromo-2(5H)-furanone, demonstrating the efficacy of the Michael addition/elimination pathway. researchgate.net |

The high reactivity of the furanone core can be harnessed to construct more complex polycyclic systems. researchgate.net The substituents allow for intramolecular reactions, leading to cyclization and the formation of new ring structures.

Furthermore, the furanone ring itself can undergo transformation into different heterocyclic systems. A notable example is the reaction of a 4,5-disubstituted furanone with excess sodium azide. This reaction proceeds via substitution and subsequent reduction, transforming the furanone ring into a 2-amino-3-chloromaleimide structure. nih.gov These transformations highlight the utility of substituted furanones as versatile building blocks in synthetic chemistry.

Role of Bromine and Ethoxy Substituents in Reactivity

The bromine and ethoxy groups are not mere spectators; they actively modulate the electronic properties and steric environment of the furanone ring, thereby directing the course of its reactions.

The bromine atom at the C4 position significantly influences the reactivity of the furanone ring. Its primary roles are:

Inductive Electron Withdrawal : As a halogen, bromine is strongly electronegative, and it withdraws electron density from the C=C double bond. This inductive effect further enhances the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. nih.gov

Leaving Group Ability : The C-Br bond is relatively weak, making the bromide ion an excellent leaving group in nucleophilic substitution and elimination reactions. This property is fundamental to many of the transformations of this compound, including palladium-catalyzed cross-couplings and Michael addition-elimination sequences. researchgate.net

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence how the molecule docks with biological targets like proteins and enzymes.

The reactivity of bromine as a leaving group can sometimes be modulated by other substituents. In related compounds, the reactivity of a bromide on the ring has been compared to that of an exocyclic bromide, with the latter sometimes proving more reactive in substitutions with amines. nih.gov

When the furanone molecule is chiral, the existing stereocenter(s) can direct the stereochemical outcome of subsequent reactions. The C5 position, bearing the ethoxy group, is a potential stereocenter. Reactions involving chiral 5-alkoxy-3,4-dihalo-2(5H)-furanones have been shown to proceed with high stereoselectivity. researchgate.net

In tandem Michael addition/elimination reactions, the use of a chiral furanone precursor allows for the synthesis of 4-substituted products with very high diastereomeric excess (de ≥ 98%). researchgate.net The absolute configuration of these products can be established through methods like X-ray crystallography. researchgate.net This demonstrates that the stereochemistry at one position on the furanone ring can effectively control the formation of new stereocenters during a reaction, a critical consideration in the synthesis of enantiomerically pure molecules.

Catalytic and Stoichiometric Reaction Conditions

The chemical behavior of this compound can be modulated by the choice of reaction conditions, particularly the use of catalysts or stoichiometric reagents. These conditions dictate the course of the reaction, enabling selective transformations at different positions of the furanone ring.

Base-catalyzed reactions of this compound and its analogs often involve nucleophilic substitution or addition-elimination pathways. The presence of a base can enhance the nucleophilicity of various reagents, facilitating their reaction with the electrophilic furanone ring. While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of structurally similar 5-alkoxy-2(5H)-furanones provides valuable insights.

For instance, novel thioethers have been synthesized through the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions. nih.gov This suggests that the bromine atom at the C4 position of this compound would be susceptible to substitution by sulfur-based nucleophiles in the presence of a base. The reaction likely proceeds via a nucleophilic attack of the thiolate anion at the C4 position, leading to the displacement of the bromide ion.

Similarly, 5-alkoxy-3,4-dihalo-2(5H)-furanones have been shown to react with potassium selenocyanate (B1200272) (KSeCN) in acetonitrile (B52724) under basic conditions, resulting in the substitution of the halogen at the C4 position. nih.gov This further supports the feasibility of base-catalyzed nucleophilic substitution at the C4 position of the target compound.

It is also important to consider that in the presence of a base, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their open-chain form, which can then react with nucleophiles. While the 5-ethoxy group stabilizes the cyclic form of this compound, the possibility of base-mediated ring-opening followed by reaction cannot be entirely ruled out under certain conditions.

A summary of representative base-catalyzed reactions of related furanone derivatives is presented in the table below.

| Furanone Derivative | Reagent | Base | Product Type | Reference |

| 5-(l)-menthyloxy/bornyloxy-2(5H)-furanones | Aromatic thiols | Not specified | Thioethers | nih.gov |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Potassium selenocyanate | Not specified | Selenocyanato-furanones | nih.gov |

Metal-mediated transformations, particularly those catalyzed by palladium, represent a powerful tool for the functionalization of this compound. The carbon-bromine bond at the C4 position is well-suited for participation in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions of 4-bromo-2(5H)-furanone with various coupling partners have been reported, highlighting the utility of this approach for the synthesis of 4-substituted furanone derivatives. ysu.am These reactions typically involve an oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling, which utilizes boronic acids as the organometallic partner, is a particularly attractive method due to the commercial availability and stability of boronic acids. While direct examples with this compound are not prevalent in the literature reviewed, studies on related 4-tosyl-2(5H)-furanones demonstrate the successful palladium-catalyzed coupling with a variety of boronic acids. ysu.amorganic-chemistry.orgresearchgate.netresearchgate.netfigshare.com This strongly suggests that this compound would be a viable substrate for similar transformations.

A library of halogenated furanones has been derivatized using standard palladium-mediated coupling reactions, such as the Suzuki and Sonogashira reactions, to create a diverse set of compounds for biological screening. ucc.ietandfonline.com This underscores the broad applicability of these methods for modifying the furanone scaffold.

The table below summarizes key aspects of palladium-catalyzed cross-coupling reactions involving related furanone substrates.

| Furanone Substrate | Coupling Partner | Palladium Catalyst/Ligand | Product Type | Reference |

| 4-Bromo-2(5H)-furanone | Not specified | Not specified | 4-Substituted-2(5H)-furanones | ysu.am |

| 4-Tosyl-2(5H)-furanone | Boronic acids | PdCl2(PPh3)2 | 4-Substituted-2(5H)-furanones | organic-chemistry.org |

| Halogenated furanones | Not specified | Not specified | Derivatized furanones | ucc.ietandfonline.com |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the electronic structure, reactivity, and biological interactions of molecules like this compound at an atomic level of detail. These in silico methods complement experimental studies by offering insights into transient species, reaction mechanisms, and molecular recognition processes that can be difficult to probe experimentally.

While specific quantum chemical calculations for this compound were not found in the surveyed literature, studies on related halogenated and furanone derivatives offer a framework for understanding its electronic properties. frontiersin.orgmdpi.com Such calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial atomic charges, all of which are fundamental to predicting the molecule's reactivity.

For instance, computational studies on enzymatic halogenation have provided detailed insights into the mechanisms of carbon-halogen bond formation. frontiersin.org In the context of this compound, quantum chemical calculations could be employed to:

Analyze the C-Br bond: Determine the bond dissociation energy and the susceptibility of the C4 carbon to nucleophilic attack.

Evaluate the electrophilicity of the lactone ring: Map the electrostatic potential to identify the most electrophilic sites, likely the carbonyl carbon and the β-carbon of the α,β-unsaturated system.

Predict reaction pathways: Model the transition states and intermediates for various reactions, such as nucleophilic substitution or cycloaddition, to determine the most favorable mechanistic pathways.

Molecular modeling of diphenyl-oxopyrrole derivatives, which are structurally related to furanones, has been used to understand their structural and electronic properties, which in turn helps to explain their fluorescence mechanisms. mdpi.com Similar computational approaches could be applied to this compound to predict its spectroscopic properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. Although no specific molecular docking studies involving this compound were identified in the reviewed literature, the approach has been applied to a wide range of other furanone derivatives to explore their biological activities. csfarmacie.czccij-online.orgresearchgate.net

For example, molecular docking studies have been performed on furanone derivatives to investigate their potential as inhibitors of the Eag-1 potassium channel, a target in cancer therapy. ccij-online.org These studies identified key amino acid residues involved in the binding and helped to rationalize the observed inhibitory activity. Similarly, docking simulations have been used to study the interaction of furanone derivatives with bacterial quorum sensing receptors, providing insights into their mechanism of action as anti-biofilm agents. nih.govmicrobiologyresearch.orgpsu.edu

A hypothetical molecular docking study of this compound against a relevant biological target would involve:

Preparation of the ligand and receptor structures: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank.

Docking calculations: Using a docking program to explore the possible binding poses of the furanone within the active site of the protein.

Analysis of binding modes: Evaluating the predicted binding poses based on scoring functions and identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

The results of such a study could guide the design of more potent and selective furanone-based inhibitors. The table below illustrates the application of molecular docking to related compounds.

| Compound Class | Biological Target | Key Findings from Docking | Reference |

| Furanone derivatives | Eag-1 potassium channel | Identification of interacting amino acid residues and prediction of inhibitory activity. | ccij-online.org |

| 1,2,4-Triazole derivatives | COX-1 and COX-2 enzymes | Prediction of anti-inflammatory activity and influence of hydrophobic interactions on selectivity. | csfarmacie.cz |

| Halogenated furanones | LuxR protein (Quorum Sensing) | Investigation of interactions leading to destabilization of the receptor. | microbiologyresearch.org |

V. Applications of 4 Bromo 5 Ethoxy 2 5h Furanone in Chemical and Biological Research

Role as a Synthetic Intermediate.benchchem.com

4-Bromo-5-ethoxy-2(5H)-furanone is a versatile synthetic intermediate used in the creation of more complex organic molecules and pharmaceuticals. Its value stems from the furanone scaffold, which is a core structure in many biologically active compounds. The bromine atom at the 4-position is a key feature, acting as an effective leaving group in various chemical reactions. This allows for the introduction of a wide range of functional groups, particularly through methods like palladium-catalyzed cross-coupling reactions.

Building Block for Heterocyclic Frameworks.benchchem.comamerigoscientific.com

The unique structure of this compound makes it a valuable building block for the synthesis of diverse heterocyclic frameworks. The furanone ring itself is a heterocyclic system, and the presence of the reactive bromine atom allows for its elaboration into more complex fused or substituted heterocyclic structures. These resulting frameworks are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.

Precursor for Functionalized Lactones.benchchem.com

As a substituted furanone, which is a type of lactone (a cyclic ester), this compound serves as a precursor for a variety of functionalized lactones. The reactivity of the bromine atom allows for nucleophilic substitution reactions, where different chemical groups can be introduced into the lactone ring. This enables the synthesis of a library of lactone derivatives with tailored chemical properties for various research applications.

Synthesis of Complex Molecules.benchchem.com

The utility of this compound extends to the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. It can be used as a starting material or a key intermediate in multi-step synthetic pathways leading to the production of drugs, pesticides, and dyes. Its ability to participate in various chemical transformations, including substitution, oxidation, and reduction reactions, makes it a versatile tool for organic chemists.

Development of Novel Materials and Coatings.aksci.comcymitquimica.com

The chemical properties of furanone derivatives, including this compound, have led to their investigation in the development of novel materials and coatings with specialized functionalities. aksci.comcymitquimica.com A significant area of this research is focused on creating surfaces that can resist bacterial colonization and biofilm formation.

Antibacterial Coatings for Medical Devices (e.g., Titanium Implants).aksci.com

A major challenge in the long-term use of medical devices, such as dental and orthopedic implants, is the risk of bacterial infection. researchgate.net Research has explored the use of furanone compounds in antibacterial coatings to mitigate this issue. For instance, a related halogenated furanone, (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone, has been incorporated into coatings for titanium implants. nih.govnih.gov These coatings, often using biodegradable nanoparticles like poly(L-lactic acid) (PLLA) to carry the furanone, have demonstrated the ability to inhibit biofilm formation and prevent peri-implant infections in preclinical studies. nih.govresearchgate.net The furanone is released in a sustained manner, providing long-term antibacterial effects. nih.gov Studies on furanone-coated biomaterials have shown a significant reduction in bacterial load and slime production. researchgate.net

Table 1: Research Findings on Furanone-Based Antibacterial Coatings for Medical Implants

| Furanone Compound | Application | Key Findings | Reference |

|---|---|---|---|

| (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Antibacterial coating on microarc-oxidized titanium implants | Showed remarkable preventive effect on peri-implant infection in an in vivo dog model. nih.gov | nih.gov |

| (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Nanoparticle-based coating for titanium | Achieved sustained release of the furanone for 60 days in vitro. nih.gov | nih.gov |

| Furanone derivative | Coating on various biomaterials | Significantly reduced bacterial load and slime production of S. epidermidis. researchgate.net | researchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Mitigating bacterial contamination of dental implants | Effectively reduced bacterial contamination and marginal bone loss. nih.gov | nih.gov |

Inhibition of Microbial Corrosion.aksci.com

Microbial corrosion, also known as biocorrosion, is a significant issue in various industrial and medical settings, where microorganisms can accelerate the degradation of materials. The ability of furanones to interfere with bacterial communication and biofilm formation suggests their potential application in inhibiting microbial corrosion. By preventing the initial attachment and subsequent proliferation of corrosive bacteria on surfaces, furanone-based coatings could help protect materials from this form of degradation.

Use in Agrochemicals and Environmental Science

The applications of this compound and its relatives extend into the realms of agriculture and environmental protection. The compound is utilized in the production of various agrochemicals. Furthermore, related brominated furanones have been investigated for their ability to control environmental issues such as acid mine drainage by inhibiting biofilm formation. nih.gov

Biofouling, the undesirable accumulation of microorganisms on surfaces, is a significant issue in marine environments and industrial settings. Brominated furanones, originally discovered in the red alga Delisea pulchra, are well-known for their ability to inhibit biofilm formation. nih.gov These natural compounds and their synthetic analogs act as quorum sensing inhibitors, disrupting the cell-to-cell communication that bacteria use to coordinate biofilm development.

While specific studies on this compound are limited, extensive research on other brominated furanones demonstrates their potent anti-biofouling activity. For instance, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to inhibit the biofilm formation of Escherichia coli by reducing biofilm thickness and the number of viable cells. nih.gov Another related compound, (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone, has been shown to prevent the adhesion of Listeria monocytogenes and alter the structure of its biofilm. researchgate.net The mechanism of action involves interfering with quorum sensing signals, which makes these compounds a promising environmentally friendly alternative to traditional biocides. researchgate.net The structural features of this compound suggest it could possess similar anti-biofouling properties.

Table 2: Anti-biofouling Activity of Related Brominated Furanones

| Compound | Organism | Effect | Reference |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | 55% decrease in biofilm thickness | nih.gov |

| (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Listeria monocytogenes | Significant prevention of adhesion | researchgate.net |

| (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Acidithiobacillus ferrooxidans | Inhibition of EPS production and biofilm formation | nih.gov |

Analytical Reagents in Biochemistry

Currently, there is no information available in the searched scientific literature regarding the use of this compound as an analytical reagent in biochemistry. Its primary applications appear to be in synthetic chemistry and the exploration of its biological activities.

Fluorogenic Reagents for Amine Detection

The detection of primary amines is a fundamental process in analytical biochemistry. Certain furanone derivatives, which are themselves non-fluorescent, have been established as powerful fluorogenic reagents. These molecules react selectively with primary amines to create highly fluorescent products, enabling sensitive detection in various analytical techniques. mdpi.com

Well-known examples in this class of reagents include fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF). mdpi.com These compounds react with primary amines (R-NH₂) in aqueous solutions at an alkaline pH. The reaction proceeds rapidly to yield fluorescent pyrrolinone derivatives, which can be detected with high sensitivity. mdpi.com The general mechanism involves the nucleophilic attack of the primary amine on the furanone ring, leading to the formation of a new, highly fluorescent molecule.

For this compound, the bromine atom at the C-4 position serves as a good leaving group for nucleophilic substitution reactions. This suggests that it can readily react with amines. The reaction would likely involve the substitution of the bromine atom by the amine's nucleophilic nitrogen. However, for this reaction to be useful for fluorogenic detection, the resulting amine-adduct must be fluorescent. Currently, scientific literature does not extensively document the use of this compound specifically as a fluorogenic reagent for amine detection, nor the fluorescent properties of its reaction products with amines.

Below is a comparative table of well-established fluorogenic furanone reagents and this compound.

| Compound Name | Reaction with Primary Amines | Emission Wavelength (λem) of Product | Primary Application |

| Fluorescamine | Yes | ~480–490 nm | Fluorogenic detection of amines |

| 2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) | Yes | ~480–490 nm | Fluorogenic detection of amines |

| This compound | Yes (Substitution reaction) | Not reported | Synthetic intermediate |

Cytochemical Staining Applications

The fluorogenic reaction between furanone reagents and primary amines has been successfully adapted for cytochemical applications. This technique allows for the visualization of amino groups within cells and tissues, providing valuable insights into the distribution of proteins and other amine-containing biomolecules. mdpi.com

For instance, fluorescamine has been used for the cytochemical demonstration of primary amines in various biological samples, including the staining of protein amino groups in mouse metaphase chromosomes. mdpi.com The bright fluorescence generated upon reaction allows for clear visualization under a fluorescence microscope, highlighting specific structures within the cell. The intensity of the fluorescence can provide quantitative information about the concentration of accessible amino groups. mdpi.com

Given that this compound is known to react with amines, it theoretically holds potential for cytochemical staining applications. The reaction of the compound with cellular proteins and other amine-containing molecules could potentially be used to label these structures. However, the viability of this application is contingent on the fluorescence of the resulting adducts. Without evidence that the product of the reaction between this compound and amines is fluorescent, its use as a cytochemical stain remains speculative. Further research is required to determine if this compound or its derivatives could be developed into effective fluorescent probes for cellular imaging.

The table below summarizes the established cytochemical applications of known fluorogenic furanones.

| Furanone Reagent | Target Molecule | Application | Observed Fluorescence |

| Fluorescamine | Protein amino groups | Staining of mouse metaphase chromosomes | Strong and mild fluorescence of C and Q/G bands |

| MDPF | Primary amines in cells/tissues | General cytochemical demonstration of amines | Bright fluorescence |

Vi. Conclusion and Future Directions in 4 Bromo 5 Ethoxy 2 5h Furanone Research

Summary of Current Research Landscape

Research into 4-Bromo-5-Ethoxy-2(5H)-Furanone is primarily centered on its potential as a bioactive compound. The core structure, featuring a bromine atom and an ethoxy group, is believed to contribute to its unique interactions with biological targets. A significant area of investigation has been its antimicrobial and antifungal properties. Studies suggest that this compound can interfere with quorum sensing (QS), a cell-to-cell communication mechanism in bacteria essential for coordinating group behaviors such as biofilm formation.

The development of this compound is rooted in the broader history of furanone chemistry, which gained momentum in the mid-20th century. The systematic study of brominated furanone derivatives surged after recognizing their potential as bioactive agents and versatile synthetic intermediates. unipi.it The synthesis and characterization of this specific compound are part of a larger effort to create selectively substituted furanones as building blocks for pharmaceuticals.

Emerging Research Areas for this compound

The unique structural features of this compound open up several exciting avenues for future research. One of the most promising areas is its application as an anti-biofilm agent. Biofilms, communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. Brominated furanones have shown the ability to inhibit biofilm formation in various pathogens, including Salmonella enterica and Pseudomonas aeruginosa. nih.govasm.orgnih.gov Some studies have even demonstrated that pretreatment with furanones can make bacterial biofilms more susceptible to antibiotics. nih.govasm.org

Another emerging application is in the control of biofouling, the undesirable accumulation of microorganisms on submerged surfaces. This has significant implications for various industries, including maritime, food processing, and medical devices. Furthermore, the potential of this compound and related compounds as anti-virulence agents is a burgeoning field. nih.gov By targeting bacterial communication and virulence factor production rather than bacterial growth, these compounds may offer a strategy to combat infections while minimizing the development of antibiotic resistance. nih.govnih.gov Research has also explored the use of brominated furanones in controlling acid mine drainage by inhibiting the biofilm formation of relevant bacteria like Acidithiobacillus ferrooxidans. nih.govresearchgate.net

Challenges and Opportunities in Furanone Chemistry and Biology

Despite the promising potential, several challenges remain in the field of furanone chemistry. The synthesis of specific furanone derivatives with desired substitutions can be complex and require multi-step protocols. unipi.it Moreover, the stability and toxicity of halogenated furanones are critical considerations for their practical application. nih.gov While many furanones exhibit potent biological activity, their potential toxicity to eukaryotic cells needs to be carefully evaluated. nih.gov

However, these challenges also present significant opportunities. The development of more efficient and regioselective synthetic methods is a key area for innovation. organic-chemistry.org The structural versatility of the furanone scaffold allows for the creation of large libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. rsc.org This can lead to the identification of compounds with enhanced efficacy and reduced toxicity. For instance, the creation of bicyclic brominated furanones has shown reduced toxicity to mammalian cells while retaining biofilm inhibitory activity. nih.gov The use of 5-alkoxy-3,4-dihalo-2(5H)-furanones as versatile intermediates for conjugating other molecules opens up possibilities for developing prodrugs or targeted therapies.

Interdisciplinary Research Perspectives

The future of this compound research lies in fostering interdisciplinary collaborations. The expertise of organic chemists is crucial for the design and synthesis of novel furanone derivatives. unipi.itorganic-chemistry.org Microbiologists and molecular biologists are essential for elucidating the mechanisms of action of these compounds, particularly their effects on quorum sensing and biofilm formation. nih.govnih.gov

Furthermore, collaborations with materials scientists could lead to the development of innovative anti-biofouling coatings and materials incorporating furanones. For example, loading halogenated furanones into nanoparticles has been explored for creating antibacterial coatings on medical implants. researchgate.net The integration of computational modeling and bioinformatics can aid in predicting the biological activity of new furanone derivatives and understanding their interactions with molecular targets. nih.gov By bringing together researchers from diverse fields, the full potential of this compound and the broader class of furanones can be realized, leading to significant advancements in medicine, biotechnology, and environmental science.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-Ethoxy-2(5H)-Furanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and alkoxylation of 2(5H)-furanone precursors. A key approach involves Michael addition-elimination reactions using brominating agents (e.g., NBS or Br₂) and ethoxide nucleophiles. For example, 3,4-dibromo-5-methoxy-2(5H)-furanone analogs can react with ethoxide ions under basic conditions (e.g., KF in DMF) to substitute the bromine at the 5-position with an ethoxy group . Reaction temperature (20–60°C) and solvent polarity significantly impact yield: polar aprotic solvents (DMF, DMSO) favor substitution, while higher temperatures may lead to side reactions (e.g., ring-opening). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a deshielded vinyl proton (δ 6.2–6.8 ppm) from the α,β-unsaturated lactone. The ethoxy group shows a triplet (δ 1.2–1.4 ppm, CH₃) and a quartet (δ 3.5–3.7 ppm, CH₂) .

- ¹³C NMR : The carbonyl carbon (C2) appears at δ 170–175 ppm. The brominated C4 carbon is typically δ 90–100 ppm due to electronegativity effects .

- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O-C ether stretch) .

- X-ray Crystallography : Resolves the planar furanone ring and confirms substituent positions (e.g., bromine at C4, ethoxy at C5). Intermolecular interactions (e.g., C-H···O/Br) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Bioactivity discrepancies often arise from substituent effects, assay conditions, or stereochemical variations. To address this:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace Br with Cl or adjust ethoxy chain length) and test against standardized assays (e.g., PTP1B inhibition or antimicrobial activity) .

- Assay Optimization : Control variables like pH, solvent (DMSO concentration), and cell lines. For example, IC₅₀ values for PTP1B inhibitors vary by ±20% depending on DMSO content .

- Chiral Resolution : Use chiral HPLC or asymmetric synthesis to isolate enantiomers, as bioactivity often depends on stereochemistry (e.g., (R)- vs (S)-configurations) .

Q. What strategies are employed to study the reaction mechanisms of this compound in Michael addition or cycloaddition reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., C3/C4) to probe rate-determining steps in Michael additions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For example, bromine’s electron-withdrawing effect directs nucleophiles to C4 in cycloadditions .

- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect enolate intermediates during ethoxy substitution .

Q. How does the substitution pattern (bromo vs ethoxy groups) affect the electronic properties and reactivity of the furanone ring?

- Methodological Answer :

- Electron Density Analysis : Bromine at C4 withdraws electron density via inductive effects, polarizing the α,β-unsaturated lactone and enhancing electrophilicity at C3. Ethoxy at C5 donates electrons via resonance, stabilizing the ring but reducing reactivity toward nucleophiles .

- Hammett Studies : Correlate substituent σ values with reaction rates. Bromine (σₚ ≈ +0.23) increases the ring’s electrophilicity, accelerating Diels-Alder reactions, while ethoxy (σₚ ≈ -0.25) slows them .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。